2-{[(3-fluorophenyl)methyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one
Description
Properties
IUPAC Name |
2-[(3-fluorophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3OS/c1-10-5-6-19-13(7-10)17-14(18-15(19)20)21-9-11-3-2-4-12(16)8-11/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSARBWSKXCEASI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=NC(=O)N2C=C1)SCC3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-fluorophenyl)methyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the Suzuki–Miyaura coupling reaction suggests that it could be adapted for large-scale production with appropriate optimization of reaction conditions and reagents .
Chemical Reactions Analysis
Types of Reactions
2-{[(3-fluorophenyl)methyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .
Scientific Research Applications
The compound exhibits a range of biological activities that can be categorized into several key areas:
Antimicrobial Activity
Research indicates that derivatives of pyrido-triazines possess significant antimicrobial properties. The specific compound has shown efficacy against various bacterial strains and fungi.
- Antibacterial Activity : It demonstrates notable inhibition against both Gram-positive and Gram-negative bacteria. Studies have shown that it can inhibit the growth of common pathogens such as Staphylococcus aureus and Escherichia coli.
- Antifungal Activity : The compound has been effective against common fungal pathogens, suggesting potential use in treating fungal infections like candidiasis. In vitro studies report Minimum Inhibitory Concentration (MIC) values lower than those of traditional antifungal agents like fluconazole .
Antimalarial Potential
In silico studies indicate that the compound may serve as a lead for antimalarial drug development. Research involving molecular docking has identified it as a potential inhibitor of falcipain-2, an enzyme critical for the survival of the malaria parasite Plasmodium falciparum. Compounds with similar structures have shown promising antimalarial activity with IC50 values in the low micromolar range .
Anti-inflammatory Properties
Pyrido-triazine derivatives are also recognized for their anti-inflammatory effects. The compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making it a candidate for treating inflammatory diseases.
Case Studies and Research Findings
Several studies have documented the efficacy of pyrido-triazine compounds similar to 2-{[(3-fluorophenyl)methyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one:
Mechanism of Action
The mechanism of action of 2-{[(3-fluorophenyl)methyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one involves its interaction with specific molecular targets and pathways. The exact targets and pathways can vary depending on the context of its application. For example, in biological systems, it may interact with enzymes or receptors to exert its effects.
Comparison with Similar Compounds
Substituent Variations at Position 2
Position 2 is a key site for functionalization. The target compound’s sulfanyl group distinguishes it from analogs with amino or alkoxy substituents:
Key Observations :
- Sulfanyl vs. Amino Groups: Sulfanyl derivatives (e.g., target compound) may exhibit distinct electronic effects compared to amino-substituted analogs. Amino groups (e.g., 2-diethylamino derivatives) are often used in medicinal chemistry for hydrogen bonding .
- Halogen Effects : The 4-chlorobenzyl analog demonstrates how halogenation can enhance stability or bioactivity, suggesting the 3-fluoro substituent in the target compound may similarly influence pharmacokinetics.
Substituent Variations at Positions 7 and 8
The methyl group at position 8 in the target compound contrasts with substituents at position 7 in other analogs:
Key Observations :
- Positional Effects : Methyl at position 8 (target) vs. aryl/hetaryl at position 7 (e.g., furanyl, thiophenyl) alters steric and electronic profiles. Suzuki-coupled biaryls (e.g., 7-hetaryl derivatives) show bactericidal activity , suggesting the target compound’s activity could be modulated by its substituent pattern.
- Synthesis Flexibility : Suzuki-Miyaura coupling enables diverse aryl/hetaryl introductions at position 7 , whereas the target compound’s 8-methyl group may require alternative strategies like alkylation or nucleophilic substitution.
Physicochemical Properties
- Melting Points: Sulfanyl derivatives: Limited data, but benzylsulfanyl analogs (e.g., RK099608) are solids . Amino derivatives: 2-Amino-6-methyl analog melts >260°C , while 2-diethylamino-7-hetaryl analogs melt at 146–160°C . The 3-fluorobenzylsulfanyl group in the target compound may lower melting points compared to amino analogs due to reduced hydrogen bonding.
Biological Activity
The compound 2-{[(3-fluorophenyl)methyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one (CAS Number: 896333-36-1) is a member of the pyrido-triazine family, which has drawn attention due to its potential biological activities, particularly in cancer therapy and kinase inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships.
Chemical Structure and Properties
- Molecular Formula : C16H15N3O2S
- Molar Mass : 313.37 g/mol
- CAS Number : 896333-36-1
The compound features a pyrido[1,2-a][1,3,5]triazin core substituted with a sulfanyl group and a fluorophenyl moiety. This unique structure is hypothesized to contribute to its biological activity.
Research indicates that compounds similar to this compound may act as inhibitors of various kinases, particularly c-Met kinase. The c-Met pathway is crucial for cell proliferation and survival in many cancers. Studies suggest that the presence of electron-withdrawing groups like fluorine enhances binding affinity to the target enzyme by stabilizing the interaction through hydrogen bonding and π-π stacking interactions with key amino acids in the active site of the kinase .
Antitumor Activity
The compound has been evaluated for its cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| U87MG (Glioblastoma) | 6.2 | |
| A549 (Lung Cancer) | 43.4 | |
| MCF7 (Breast Cancer) | 27.3 | |
| HepG2 (Liver Cancer) | Not specified |
These results indicate that the compound exhibits significant cytotoxicity against specific cancer cell lines, particularly glioblastoma and breast cancer cells.
Kinase Inhibition
In vitro assays have demonstrated that this compound effectively inhibits c-Met kinase activity:
- Enzyme Percent Inhibition : The compound showed a high percentage of inhibition in enzymatic assays when compared to known inhibitors like crizotinib . This suggests that it may serve as a potent alternative or adjunct in targeted cancer therapies.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be linked to its structural components:
- Thiomethyl Group : Enhances lipophilicity and may improve cellular uptake.
- Fluorophenyl Substitution : Increases binding affinity through enhanced electronic interactions with the target enzyme.
Studies on related compounds indicate that modifications in these regions can lead to variations in potency and selectivity against different kinases .
Case Studies
Several studies have investigated the efficacy of similar triazine derivatives in preclinical models:
- Study on c-Met Inhibition :
- Cytotoxicity Assays :
Q & A
Basic: What are the recommended synthetic routes for 2-{[(3-fluorophenyl)methyl]sulfanyl}-8-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves multi-step routes, including:
Core formation : Condensation of substituted pyridine derivatives with triazine precursors under reflux in anhydrous solvents (e.g., DMF or DCM) .
Sulfanyl group introduction : Thiolation using 3-fluorobenzyl mercaptan in the presence of a base (e.g., NaH) at 0–5°C to minimize side reactions .
Methylation : Selective alkylation at the 8-position using methyl iodide under controlled pH (7–8) to avoid over-alkylation .
Optimization : Use inert atmospheres (N₂/Ar) and monitor reaction progress via TLC/HPLC. Adjust stoichiometry (1.2–1.5 eq for thiolating agents) to improve yield .
Basic: How does the 3-fluorophenyl sulfanyl moiety influence the compound’s structure-activity relationship (SAR)?
Methodological Answer:
The 3-fluorophenyl group enhances lipophilicity (logP ~2.8), improving membrane permeability, while the sulfanyl linker increases metabolic stability by resisting oxidative degradation. Comparative studies with non-fluorinated analogs show a 3–5× increase in target binding affinity (e.g., kinase inhibition assays), attributed to fluorine’s electronegativity and steric effects . SAR analysis should include:
- Fluorine positional isomers : Compare 2-, 3-, and 4-fluorophenyl derivatives via IC₅₀ assays.
- Linker modifications : Replace sulfanyl with sulfonyl or ether groups to assess potency changes .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- HPLC-PDA : Use a C18 column (gradient: 10–90% acetonitrile/0.1% TFA) to quantify purity (>98%) and detect impurities .
- LC-MS : Confirm molecular weight ([M+H]⁺ m/z ~357.3) and fragmentation patterns .
- ¹H/¹³C NMR : Assign peaks for the pyrido-triazinone core (δ 8.2–8.5 ppm for aromatic protons) and 3-fluorophenyl group (δ 7.1–7.4 ppm) .
- XRD : Resolve crystal structure to validate stereochemistry and intermolecular interactions .
Basic: What in vitro assays are suitable for preliminary evaluation of its biological activity?
Methodological Answer:
- Enzyme inhibition : Dose-response curves (0.1–100 µM) against target kinases (e.g., CDK2) using ADP-Glo™ assays .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HCT-116) with IC₅₀ calculations .
- Solubility : Shake-flask method in PBS (pH 7.4) to determine thermodynamic solubility (<50 µg/mL suggests formulation challenges) .
Advanced: How can researchers resolve contradictory data in biological activity across studies?
Methodological Answer:
Contradictions often arise from assay variability or compound degradation. Mitigation strategies:
Standardize protocols : Use identical cell lines (ATCC-validated), passage numbers, and serum-free media .
Stability testing : Monitor compound integrity in DMSO stocks via LC-MS over 7 days .
Dose validation : Confirm intracellular concentrations using LC-MS/MS .
Positive controls : Include reference inhibitors (e.g., staurosporine for kinases) to normalize inter-lab variability .
Advanced: What environmental fate studies are needed to assess ecotoxicological risks?
Methodological Answer:
Follow the INCHEMBIOL framework :
Degradation : Hydrolysis (pH 3–9, 25–50°C) and photolysis (UV-Vis) studies to estimate half-life.
Bioaccumulation : Measure logKₒw (octanol-water partition coefficient); values >3.5 indicate high bioaccumulation potential.
Ecotoxicology : Acute toxicity assays on Daphnia magna (48h EC₅₀) and algal growth inhibition (72h) .
Advanced: How can computational modeling predict binding modes with target proteins?
Methodological Answer:
- Molecular docking : Use AutoDock Vina with crystal structures (PDB: e.g., 4EK4 for CDK2). Optimize parameters:
- Grid box centered on ATP-binding site (20×20×20 Å).
- Lamarckian GA for conformational sampling .
- MD simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD <2.0 Å) .
- QSAR : Develop models with MOE descriptors (e.g., polar surface area, H-bond donors) to predict activity cliffs .
Advanced: What strategies improve stability in formulation development?
Methodological Answer:
- Lyophilization : Prepare pH 5.0–6.0 buffers (citrate/phosphate) to minimize hydrolysis .
- Co-solvents : Use PEG-400 or cyclodextrins to enhance aqueous solubility without precipitation .
- Protective packaging : Store in amber vials under N₂ to prevent oxidation and photodegradation .
Advanced: How can enantiomeric purity be ensured during synthesis?
Methodological Answer:
- Chiral chromatography : Use Chiralpak IG-3 columns (hexane:IPA 90:10) to resolve enantiomers .
- Asymmetric catalysis : Employ Pd-BINAP complexes for stereoselective Suzuki couplings .
- Circular dichroism (CD) : Validate enantiopurity by comparing CD spectra with reference standards .
Advanced: What in silico tools predict toxicity and off-target effects?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
